4-Hydroxy-2-methoxybenzaldehyde (CAS 18278-34-7) is a substituted phenolic aldehyde and a key structural isomer of the more common vanillin and isovanillin.[1] Its distinct ortho-methoxy, para-hydroxy substitution pattern governs its reactivity, electronic properties, and steric profile, making it a critical building block in specialized organic synthesis.[2] This compound serves as a precursor in the pharmaceutical and chemical industries, particularly for synthesizing derivatives where precise substituent placement is necessary for achieving desired biological activity or material properties.[3] It is naturally found in various plants, such as those in the Apocynaceae family, and is noted for its aromatic properties.[1]
Direct substitution of 4-Hydroxy-2-methoxybenzaldehyde with its common isomers, such as vanillin (4-hydroxy-3-methoxybenzaldehyde) or ortho-vanillin, is often unfeasible in process chemistry and formulation. The placement of the methoxy group at the ortho- position (C2) relative to the aldehyde significantly alters the electronic effects and steric hindrance around the reactive aldehyde and hydroxyl functionalities compared to the meta- position (C3) in vanillin.[2][4] This isomeric difference dictates reaction outcomes in condensation reactions (e.g., for chalcones and heterocycles), polymerization processes, and determines the molecule's hydrogen bonding capacity, which is critical for biological interactions and material properties. Consequently, substituting this specific isomer can lead to lower yields, altered product profiles, or a complete loss of desired performance, such as targeted antifungal or antioxidant efficacy.[5][6]
In a direct comparison against key isomers, 4-Hydroxy-2-methoxybenzaldehyde (HMB) demonstrated significantly greater antifungal activity against the agricultural pathogen Fusarium graminearum. HMB completely inhibited mycelial growth at a Minimum Inhibitory Concentration (MIC) of 200 μg/mL. In contrast, its common substitute ortho-vanillin required double the concentration (400 μg/mL), and the most common isomer, vanillin, required an 8-fold higher concentration (1,600 μg/mL) to achieve the same effect.[5]
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) vs. F. graminearum |
| Target Compound Data | 200 μg/mL |
| Comparator Or Baseline | Vanillin: 1,600 μg/mL; o-Vanillin: 400 μg/mL |
| Quantified Difference | 8x more potent than Vanillin; 2x more potent than o-Vanillin |
| Conditions | In vitro assay using Potato Dextrose Agar (PDA) plates, evaluated within 72 hours. |
For developing high-potency, cost-effective antifungal formulations in agriculture or material science, this compound provides superior efficacy, allowing for lower active ingredient concentrations.
The specific substitution pattern of 4-Hydroxy-2-methoxybenzaldehyde makes it a valuable precursor for the synthesis of bioactive chalcones. In the Claisen-Schmidt condensation with various acetophenones, substituted benzaldehydes are critical starting materials.[7][8] A patent for an industrialized production method highlights a synthesis route achieving a final product purity of 99.6%. This high purity is critical for downstream applications, minimizing side reactions and simplifying the purification of subsequent complex molecules like chalcone derivatives, which are investigated for a wide range of biological activities including anticancer and MAO-B inhibition.[6][9]
| Evidence Dimension | Achievable Product Purity in an Industrialized Process |
| Target Compound Data | 99.6% purity |
| Comparator Or Baseline | Standard laboratory synthesis yields (often lower and variable) |
| Quantified Difference | High-purity specification suitable for GMP or high-tech applications |
| Conditions | Industrial synthesis process involving Vilsmeier reaction followed by hydrolysis. |
Procuring this high-purity compound is critical for syntheses where reaction consistency, high yield, and minimal contamination of the final bioactive product are paramount.
This compound is the preferred choice for creating next-generation antifungal agents for crop protection or as preservatives in industrial materials. Its 8-fold higher potency against F. graminearum compared to vanillin allows for the development of more effective and potentially more economical formulations by reducing the required concentration of the active ingredient.[5]
In pharmaceutical and nutraceutical synthesis, this aldehyde is a key starting material for producing specific chalcone and flavonoid derivatives. Its unique electronic and steric properties guide condensation reactions, and its availability in high purity (99.6%+) ensures reproducible, high-yield manufacturing of complex target molecules for research into anticancer or neuroprotective agents.[10][11]
The defined ortho-methoxy and para-hydroxy arrangement makes this compound a candidate for synthesizing specialty polymers where monomer orientation is critical for achieving desired properties like thermal stability or specific cross-linking behavior. Its use as a linker or cross-linking reagent is noted, indicating its utility in creating defined polymer architectures that cannot be achieved with other isomers.[12]
Irritant